molecular formula C16H14ClF3N4O3S B11495097 methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11495097
M. Wt: 434.8 g/mol
InChI Key: HAYFWGXRARXSOK-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the morpholino and benzothiazole moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and benzothiazole derivatives, such as:

    Methyl 8-chloro-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate analogs: These compounds have similar structures but with slight modifications in functional groups.

    Other triazine derivatives: Compounds with the triazine ring but different substituents.

    Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClF3N4O3S

Molecular Weight

434.8 g/mol

IUPAC Name

methyl 8-chloro-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H14ClF3N4O3S/c1-26-12(25)15(16(18,19)20)21-13(23-4-6-27-7-5-23)24-10-3-2-9(17)8-11(10)28-14(24)22-15/h2-3,8H,4-7H2,1H3

InChI Key

HAYFWGXRARXSOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=C(C=C(C=C3)Cl)SC2=N1)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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